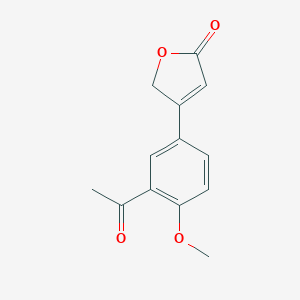
4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one, also known as AMF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AMF is a furanone derivative that has a unique chemical structure that makes it an attractive target for researchers.
Mécanisme D'action
The mechanism of action of 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one is not fully understood. However, studies have shown that it works by inhibiting specific enzymes and proteins in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation in the body. It also inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death.
Effets Biochimiques Et Physiologiques
4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one has several biochemical and physiological effects on the body. It has been shown to reduce inflammation, which can lead to a reduction in pain and swelling. It also has anti-cancer properties, which can help prevent the growth and spread of cancer cells. Additionally, 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one has been shown to have anti-bacterial properties, which can help prevent the growth and spread of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one in lab experiments is its unique chemical structure, which makes it an attractive target for researchers. Additionally, it has several potential applications in various fields, including medicine, agriculture, and materials science. However, one of the limitations of using 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one in lab experiments is the complexity of its synthesis process, which can make it challenging to obtain in large quantities.
Orientations Futures
There are several future directions for 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one research. One area of focus is the development of new synthesis methods that can yield higher quantities of 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one. Additionally, researchers are studying the potential use of 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one in treating other diseases, such as Parkinson's disease and multiple sclerosis. Furthermore, 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one is being studied for its potential use in developing new materials, such as polymers and coatings.
Conclusion:
In conclusion, 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one, or 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one, is a synthetic compound that has several potential applications in various fields. Its unique chemical structure and potential health benefits have made it an attractive target for researchers. While there are still many unknowns about 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one's mechanism of action, its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising candidate for future research.
Méthodes De Synthèse
The synthesis of 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one is a complex process that involves several steps. The most common method of synthesizing 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one is through the reaction of 3-acetyl-4-methoxyphenol with furan-2(5H)-one in the presence of a catalyst. The reaction takes place under specific conditions, including temperature, pressure, and time. The yield of 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one varies depending on the reaction conditions.
Applications De Recherche Scientifique
4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one has been the subject of several scientific studies due to its potential applications in various fields. One of the most significant areas of research is in the field of medicine. 4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in treating diabetes and Alzheimer's disease.
Propriétés
Numéro CAS |
14201-58-2 |
|---|---|
Nom du produit |
4-(3-Acetyl-4-methoxyphenyl)furan-2(5H)-one |
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
3-(3-acetyl-4-methoxyphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C13H12O4/c1-8(14)11-5-9(3-4-12(11)16-2)10-6-13(15)17-7-10/h3-6H,7H2,1-2H3 |
Clé InChI |
PTNTZAYEADFZLE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)C2=CC(=O)OC2)OC |
SMILES canonique |
CC(=O)C1=C(C=CC(=C1)C2=CC(=O)OC2)OC |
Autres numéros CAS |
14201-58-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



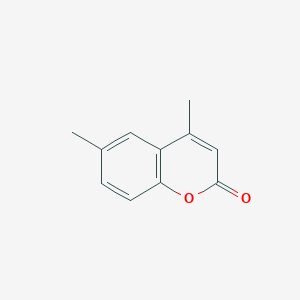
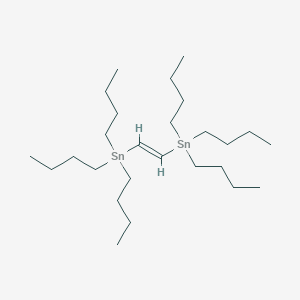
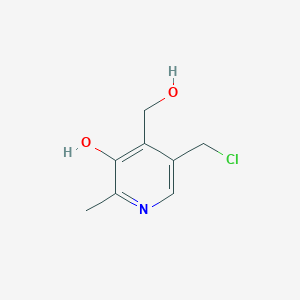
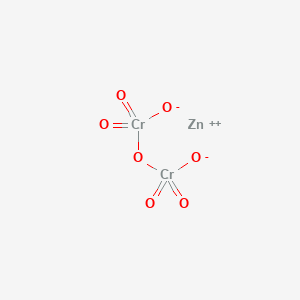

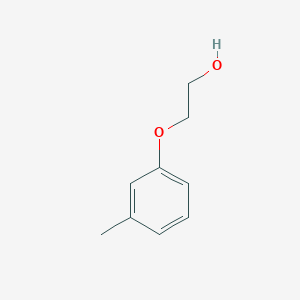
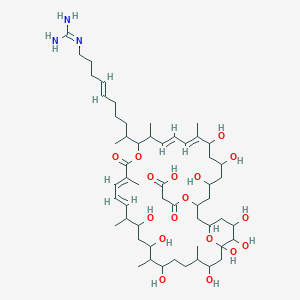
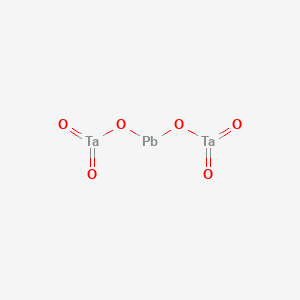
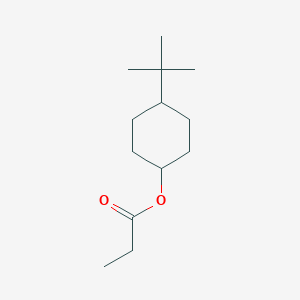
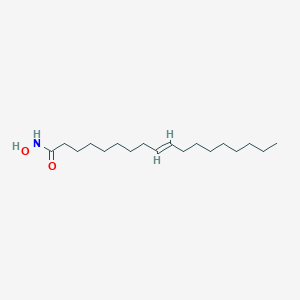

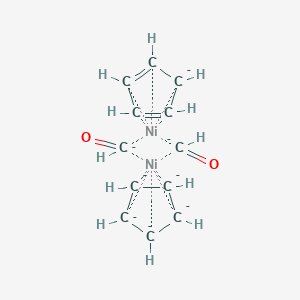
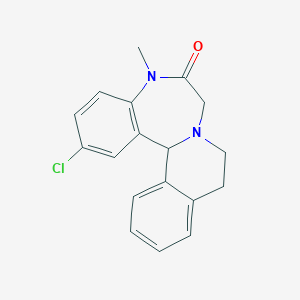
![Methyl (1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylate](/img/structure/B76558.png)